

# Hexamethyleneimine: A Comprehensive Technical Guide to its Chemical Reactivity and Hazards

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## Compound of Interest

Compound Name: Hexamethyleneimine

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**Hexamethyleneimine** (HMI), also known as azepane, is a cyclic secondary amine with the chemical formula  $C_6H_{13}N$ . It is a colorless to light yellow liquid with a characteristic ammonia-like odor.[1][2] HMI is a versatile building block in organic synthesis, finding applications in the pharmaceutical, agricultural, and rubber industries.[3] However, its utility is accompanied by significant chemical reactivity and notable hazards that necessitate careful handling and a thorough understanding of its properties. This guide provides an in-depth overview of the chemical reactivity and hazards of **hexamethyleneimine**, tailored for professionals in research and development.

## Core Chemical and Physical Properties

A summary of the key physical and chemical properties of **hexamethyleneimine** is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N
Molecular Weight	99.17 g/mol
Appearance	Clear colorless to light yellow liquid[3]
Odor	Ammonia-like[1]
Boiling Point	138 °C at 749 mm Hg
Melting Point	-37 °C
Flash Point	18 °C (64.4 °F) - closed cup
Density	0.88 g/mL at 25 °C
Vapor Pressure	7.4 mm Hg at 21.1 °C
Water Solubility	Soluble
pKa	11.07 at 25 °C
Explosive Limits	1.6 - 9.9% (V)

## Chemical Reactivity

**Hexamethyleneimine**'s reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. It participates in a variety of chemical transformations, some of which are outlined below.

### Reactions with Acids

As a base, **hexamethyleneimine** readily neutralizes acids in exothermic reactions to form the corresponding ammonium salts and water.[1][4] This reactivity is a key consideration for its storage and handling, as inadvertent contact with acids can lead to a rapid release of heat.

### N-Alkylation

The nitrogen atom of **hexamethyleneimine** can be readily alkylated by reacting it with alkyl halides. This is a standard S<sub>N</sub>2 reaction where the amine acts as the nucleophile. The reaction

typically proceeds by mixing the amine with an alkyl halide, often in the presence of a base to neutralize the hydrogen halide formed as a byproduct. To favor mono-alkylation and prevent the formation of quaternary ammonium salts, it is common to use an excess of the amine.[5]

## N-Acylation

**Hexamethyleneimine** reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acyl**hexamethyleneimines** (amides). These reactions are typically rapid and exothermic. The reaction with an acyl chloride, for instance, generates hydrogen chloride, which will react with another equivalent of **hexamethyleneimine** to form the hydrochloride salt. Therefore, at least two equivalents of the amine are generally used, or a non-nucleophilic base is added to scavenge the acid.

## Reductive Amination

**Hexamethyleneimine** can be synthesized via the reductive amination of ketones. For example, the reaction of cyclopentanone with **hexamethyleneimine** in the presence of a reducing agent like sodium triacetoxyborohydride yields N-cyclopentyl**hexamethyleneimine**. [6] This reaction is a powerful method for forming carbon-nitrogen bonds.

## Reactions with Aldehydes and Ketones

**Hexamethyleneimine**, as a secondary amine, reacts with aldehydes and ketones to form enamines. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine.

## Reaction with Oxidizing Agents

**Hexamethyleneimine** reacts violently with strong oxidizing agents.[3] Contact with peroxides, for example, can lead to hazardous reactions.[1] The oxidation of secondary amines can lead to a variety of products, and the reactions are often difficult to control and can be energetic.

## Incompatible Materials

**Hexamethyleneimine** is incompatible with a wide range of materials, and contact should be avoided to prevent hazardous reactions. A summary of incompatible materials is provided in Table 2.

Incompatible Material Class	Examples	Potential Hazard
Acids	Strong acids	Exothermic neutralization reaction[1][4]
Oxidizing Agents	Strong oxidizers, peroxides	Violent reaction, fire, or explosion[1][3]
Isocyanates	Incompatible reaction	
Halogenated Organics	Incompatible reaction	
Phenols (acidic)	Incompatible reaction	
Epoxides	Incompatible reaction	
Anhydrides and Acid Halides	Exothermic acylation reaction	
Strong Reducing Agents	Hydrides	Generation of flammable hydrogen gas[1][4]
Metals	Aluminum, copper, lead, tin, zinc, and their alloys	Corrosive action[3]
Other	Organic anhydrides, acrylates, alcohols, aldehydes, alkylene oxides, substituted allyls, cellulose nitrate, cresols, caprolactam solution, epichlorohydrin, ethylene dichloride, glycols, ketones, maleic anhydride, nitrates, nitromethane, phenols, vinyl acetate	Various hazardous reactions, including violent reactions and formation of explosive products[3]

## Thermal Decomposition

Upon heating, **hexamethyleneimine** can decompose, leading to the release of irritating and toxic gases and vapors, including nitrogen oxides (NO<sub>x</sub>), carbon monoxide (CO), and carbon dioxide (CO<sub>2</sub>).<sup>[7]</sup> The decomposition temperature is greater than 300°C.

## Hazards

**Hexamethyleneimine** presents a number of significant hazards that must be carefully managed in a laboratory or industrial setting.

## Flammability

**Hexamethyleneimine** is a highly flammable liquid and vapor, with a low flash point of 18°C.[7] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and flash back. It forms explosive mixtures with air within the range of 1.6% to 9.9% by volume.

## Health Hazards

**Hexamethyleneimine** is toxic and corrosive. Exposure can occur through inhalation, ingestion, or skin/eye contact.

- Inhalation: Inhalation of vapors can cause irritation of the respiratory tract. High concentrations may lead to central nervous system disturbances.[1][3]
- Ingestion: Ingestion is highly toxic and can cause severe burns to the mouth and stomach.[1][3]
- Skin Contact: Direct contact with the liquid causes severe skin burns and can be harmful if absorbed through the skin.[3]
- Eye Contact: Contact with the liquid or concentrated vapor can cause severe eye injury and damage.[1][3]

A summary of acute toxicity data is presented in Table 3.

Route	Species	Value
Oral LD50	Rat	32 mg/kg[3]
Oral LD50	Rat	410 mg/kg[3]
Inhalation LC50	Mouse	10800 mg/m <sup>3</sup> /2h[3]
Dermal MLD	Rabbit	1,260-2,000 mg/kg[3]

## Environmental Hazards

**Hexamethyleneimine** is harmful to aquatic life with long-lasting effects. It should not be released into the environment.

## Experimental Protocols

Detailed experimental protocols are crucial for the safe and effective use of **hexamethyleneimine**. The following sections provide outlines for key reactions.

## General Safe Handling and Disposal

A strict standard operating procedure (SOP) should be in place for handling **hexamethyleneimine**.

- Engineering Controls: Work with **hexamethyleneimine** should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC or neoprene), chemical safety goggles, a face shield, and a lab coat.[\[4\]](#)
- Handling: Avoid all personal contact, including inhalation. Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools.[\[3\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition, in a tightly closed container.[\[4\]](#)[\[7\]](#)
- Spill Response: In case of a small spill, ventilate the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the waste in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency responders.[\[4\]](#)
- Disposal: Dispose of **hexamethyleneimine** and its containers as hazardous waste in accordance with local, state, and federal regulations.[\[7\]](#)

## Synthesis of Hexamethyleneimine from Hexamethylenediamine

This procedure outlines a method for the continuous preparation of **hexamethyleneimine**.

- Reaction Setup: A reactor equipped with a stirrer, a means for continuous feeding of reactants, and a distillation setup for the removal of the product is required.
- Catalyst: A nickel or cobalt catalyst, such as Raney nickel, is used.[\[6\]](#)
- Procedure:
  - Disperse the catalyst in an inert solvent (e.g., water, ethanol, or n-hexanol) in the reactor.[\[6\]](#)
  - Heat the mixture to the reaction temperature (typically between 70-180°C).[\[6\]](#)
  - Continuously feed a solution of purified hexamethylenediamine into the reactor.[\[6\]](#)
  - Simultaneously, remove the formed **hexamethyleneimine** from the reaction mixture by distillation, potentially as an azeotrope with the solvent.[\[6\]](#) This is crucial to maintain a low concentration of HMI in the reactor (typically below 10%) to suppress side reactions.[\[6\]](#)
  - The collected distillate containing **hexamethyleneimine** can then be purified by further distillation.

## N-Alkylation of Hexamethyleneimine with an Alkyl Halide

This protocol provides a general method for the N-alkylation of **hexamethyleneimine**.

- Reagents: **Hexamethyleneimine**, alkyl halide (e.g., ethyl bromide), and a base (e.g., potassium carbonate or an excess of **hexamethyleneimine**).
- Solvent: A suitable aprotic solvent such as acetonitrile or THF.
- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **hexamethyleneimine** and the base in the chosen solvent.
- Slowly add the alkyl halide to the stirring solution. The reaction may be exothermic.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter off any solid byproducts (e.g., the salt of the base).
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to obtain the N-alkylated **hexamethyleneimine**.

## N-Acylation of Hexamethyleneimine with an Acyl Chloride

This procedure outlines the N-acylation of **hexamethyleneimine**.

- Reagents: **Hexamethyleneimine** (2 equivalents), acyl chloride (1 equivalent), and a dry, aprotic solvent (e.g., dichloromethane or THF).
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **hexamethyleneimine** in the solvent and cool the solution in an ice bath.
  - Slowly add the acyl chloride dropwise to the cold, stirring solution of the amine.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.
  - Upon completion, wash the reaction mixture with water to remove the **hexamethyleneimine** hydrochloride salt.
  - Separate the organic layer, dry it over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), and filter.

- Remove the solvent under reduced pressure to yield the crude N-acyl**hexamethyleneimine**, which can be further purified by recrystallization or column chromatography.

## Reductive Amination with a Ketone

This protocol describes the synthesis of an N-substituted **hexamethyleneimine** via reductive amination.

- Reagents: **Hexamethyleneimine**, a ketone (e.g., cyclopentanone), a reducing agent (e.g., sodium triacetoxyborohydride), and a solvent (e.g., 1,2-dichloroethane). Acetic acid is often used as a catalyst.[\[6\]](#)
- Procedure:
  - In a reaction flask, dissolve the **hexamethyleneimine** and the ketone in the solvent.[\[6\]](#)
  - Add acetic acid to the mixture.[\[6\]](#)
  - Add the sodium triacetoxyborohydride portion-wise to the stirring solution.[\[6\]](#)
  - Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for a specified period (e.g., 24 hours), monitoring the reaction by TLC or GC.[\[6\]](#)
  - Quench the reaction by adding an aqueous base solution (e.g., 1 M NaOH).[\[6\]](#)
  - Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
  - Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

## Biological Effects and Cellular Toxicity

The toxicity of **hexamethyleneimine** is a significant concern. While specific studies on the detailed signaling pathways affected by HMI are limited, the known corrosive nature of the compound and the general toxicology of aliphatic and cyclic amines provide insights into its potential mechanisms of action.

## Corrosive Effects and Disruption of Cellular Integrity

As a strong base and corrosive substance, **hexamethyleneimine** can cause severe damage to tissues upon contact. This is due to its ability to disrupt cell membranes, denature proteins, and cause saponification of lipids, leading to cell lysis and necrosis. This direct chemical injury is the primary mechanism behind the observed burns to the skin, eyes, and gastrointestinal tract.

## Potential for Neurotoxicity

Aliphatic and cyclic amines can exhibit neurotoxic effects. While specific data for **hexamethyleneimine** is scarce, related compounds are known to interfere with neurotransmitter systems. For instance, some cyclic imines are known to be antagonists of nicotinic and muscarinic acetylcholine receptors.[3] The ammonia-like structure of HMI suggests a potential to interfere with pathways affected by hyperammonemia, which can lead to neuronal depolarization and excitotoxicity.[4] Endogenous neurotoxins can be formed from the reaction of amines with aldehydes under conditions of oxidative stress, leading to mitochondrial dysfunction and protein aggregation, processes implicated in neurodegenerative diseases.[1]

## Genotoxicity and Carcinogenicity

There is currently no conclusive evidence to classify **hexamethyleneimine** as a carcinogen. However, some aromatic amines are known to be genotoxic and carcinogenic after metabolic activation to reactive intermediates that can form DNA adducts.[8] Aliphatic amines generally have a lower genotoxic potential, but further studies would be needed to fully assess the risk for **hexamethyleneimine**.

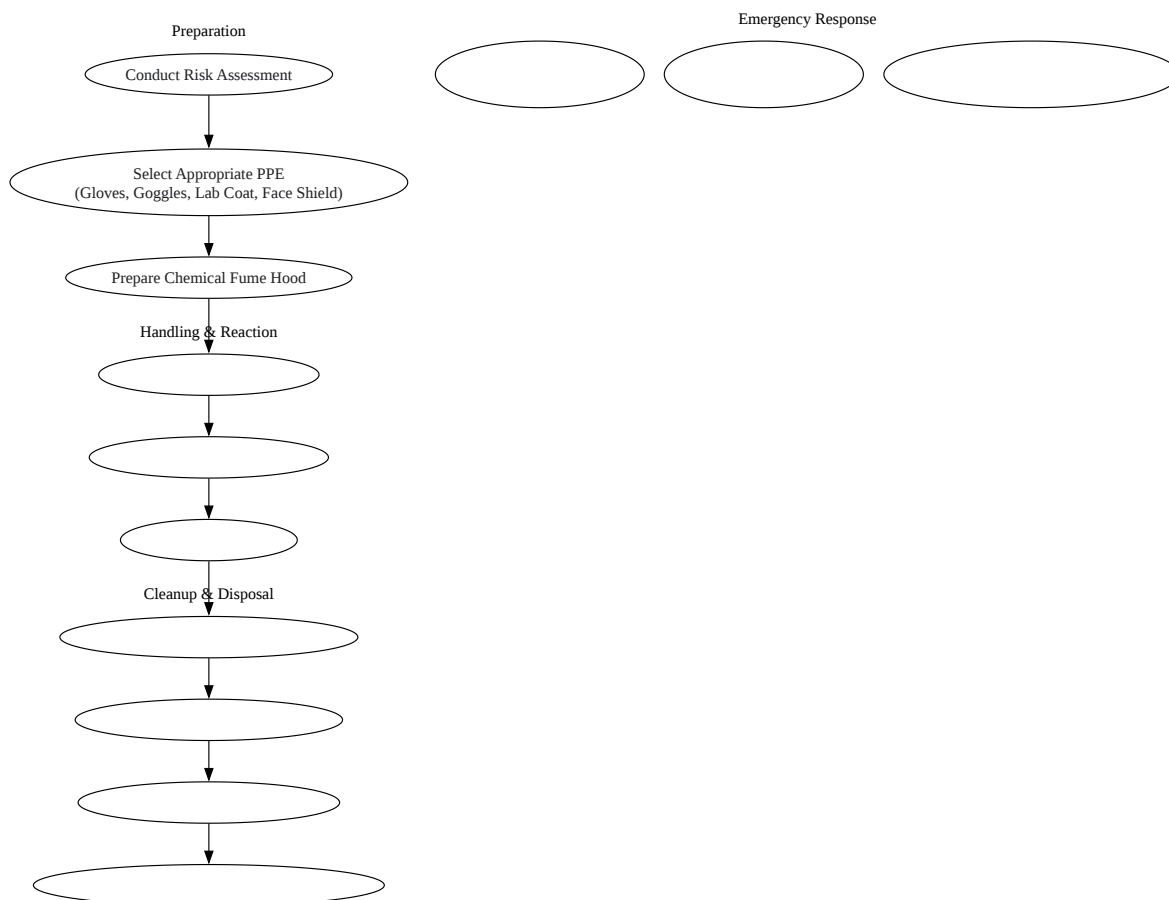
## Cardiovascular Toxicity

Certain aliphatic amines, such as allylamine, are known to have significant cardiovascular toxicity, causing damage to the heart and vascular tissue.[9] The mechanisms can involve the metabolic activation of the amine to a more toxic species. While there is no specific data on the cardiovascular toxicity of **hexamethyleneimine**, this is a potential area of concern that warrants further investigation, especially in the context of drug development where cardiovascular safety is paramount.

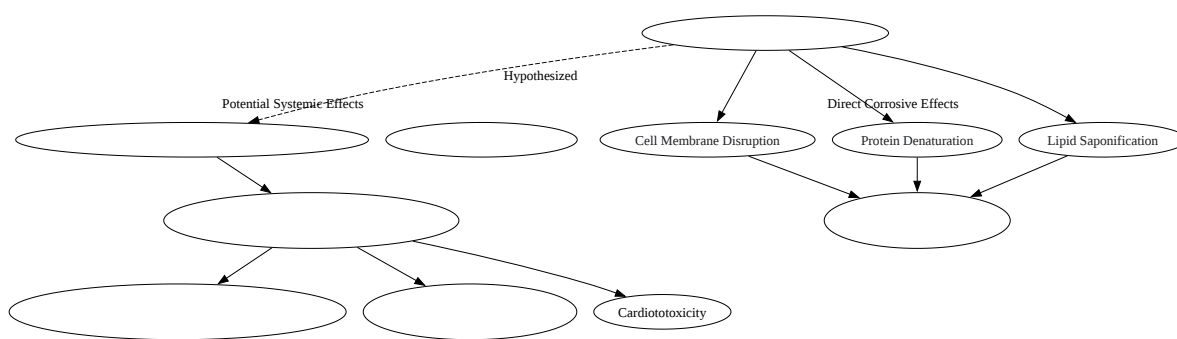
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Hexamethyleneimine's Key Chemical Reactions.
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